molecular formula C8H13ClN6O B8739292 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide

3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide

Cat. No. B8739292
M. Wt: 244.68 g/mol
InChI Key: AFOIFVRYPZGJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C8H13ClN6O and its molecular weight is 244.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide

Molecular Formula

C8H13ClN6O

Molecular Weight

244.68 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[2-(methylamino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C8H13ClN6O/c1-12-2-3-13-8(16)4-6(10)15-7(11)5(9)14-4/h12H,2-3H2,1H3,(H,13,16)(H4,10,11,15)

InChI Key

AFOIFVRYPZGJBH-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)C1=C(N=C(C(=N1)Cl)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 20 g (99.0 mmol) of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (see U.S. Pat. No. 4,029,816 for an example of how to obtain this material) and 17 g (230.0 mmol) of N-methylethylenediamine was heated at reflux under an inert atmosphere for 30 hours. The rection mixture was cooled to ambient temperature and the solid was dissolved in 100 ml of tetrahydrofuran. The solution was filtered and evaporated. The residue was crystallized from 2-propanol. There was obtained 15.0 g (61.2 mmol, 61%) of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide; mp 142.5°-143° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 24.0 g (100.0 mmol) of 1-(3,5-diamino-6-chloropyrazinoyl)imidazole (see U.S. Pat. No. 4,029,816 as an example of how to obtain this material) and 13.6l g (183.5 mmol) of N-methylethylenediamine in 100 ml of tetrahydrofuran was stirred at ambient temperature for 18 hours. The reaction mixture was filtered and evaporated. The residue was crystallized from 2-propanol to give 20.8 g (85.0 mmol, 85%) of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide; mp 142.5°-143° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
183.5 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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